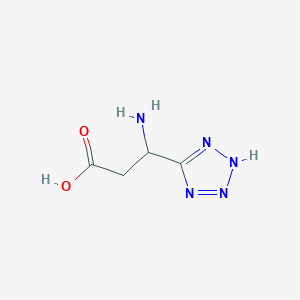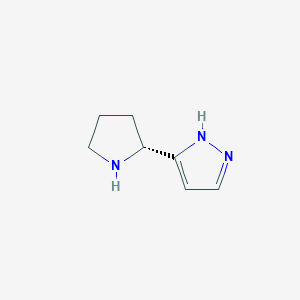![molecular formula C15H18Cl2N2O3 B13552769 [2-(Cycloheptylamino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate CAS No. 722490-24-6](/img/structure/B13552769.png)
[2-(Cycloheptylamino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(Cycloheptylamino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate: is a synthetic organic compound characterized by its unique chemical structure, which includes a cycloheptylamino group, a dichloropyridine ring, and an ester linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Cycloheptylamino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Cycloheptylamino Group: This step involves the reaction of cycloheptylamine with an appropriate acylating agent to form the cycloheptylamino group.
Introduction of the Dichloropyridine Ring: The dichloropyridine ring is introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with a chlorinating agent.
Esterification: The final step involves the esterification of the intermediate product with 2,6-dichloropyridine-4-carboxylic acid under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Common industrial methods include batch and continuous flow synthesis, utilizing automated reactors and stringent quality control measures to ensure consistency and safety.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cycloheptylamino group, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can target the ester linkage, converting it into an alcohol or aldehyde.
Substitution: The dichloropyridine ring can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or aldehydes. Substitution reactions can result in a variety of substituted pyridine derivatives.
科学研究应用
Chemistry
In chemistry, [2-(Cycloheptylamino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful in studying enzyme functions and cellular pathways.
Medicine
In medicine, this compound is explored for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases, particularly those involving enzyme inhibition or receptor modulation.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer synthesis.
作用机制
The mechanism of action of [2-(Cycloheptylamino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate involves its interaction with specific molecular targets. The cycloheptylamino group and dichloropyridine ring play crucial roles in binding to enzymes or receptors, modulating their activity. The ester linkage may also contribute to the compound’s overall bioactivity by influencing its solubility and stability.
相似化合物的比较
Similar Compounds
[2-(Cyclohexylamino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.
[2-(Cyclopentylamino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate: Contains a cyclopentyl group, leading to different steric and electronic properties.
[2-(Cyclooctylamino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate: Features a larger cyclooctyl group, affecting its binding affinity and reactivity.
Uniqueness
The uniqueness of [2-(Cycloheptylamino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate lies in its cycloheptylamino group, which provides distinct steric and electronic characteristics. This influences its reactivity and binding properties, making it a valuable compound for various scientific applications.
属性
CAS 编号 |
722490-24-6 |
|---|---|
分子式 |
C15H18Cl2N2O3 |
分子量 |
345.2 g/mol |
IUPAC 名称 |
[2-(cycloheptylamino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate |
InChI |
InChI=1S/C15H18Cl2N2O3/c16-12-7-10(8-13(17)19-12)15(21)22-9-14(20)18-11-5-3-1-2-4-6-11/h7-8,11H,1-6,9H2,(H,18,20) |
InChI 键 |
SQVNGVVQJNAZEY-UHFFFAOYSA-N |
规范 SMILES |
C1CCCC(CC1)NC(=O)COC(=O)C2=CC(=NC(=C2)Cl)Cl |
溶解度 |
5.9 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


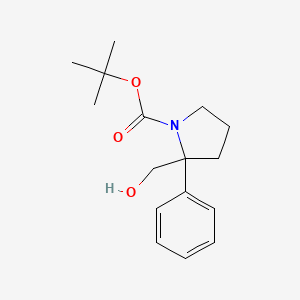
![N-{4-[1-(furan-2-yl)-2-azaspiro[3.3]heptane-2-carbonyl]phenyl}prop-2-enamide](/img/structure/B13552697.png)
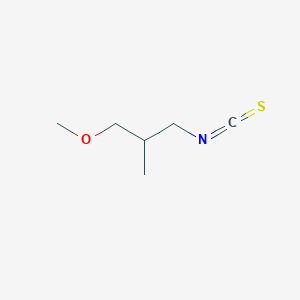
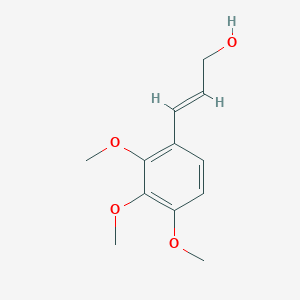
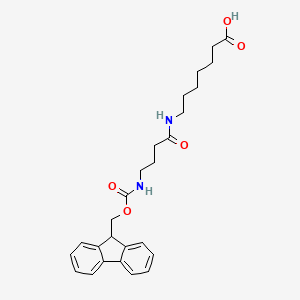
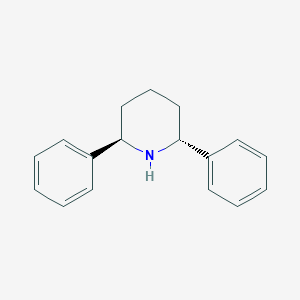
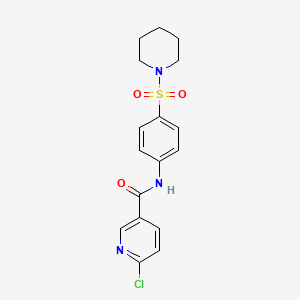
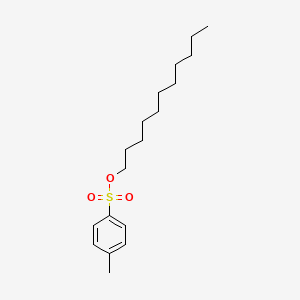
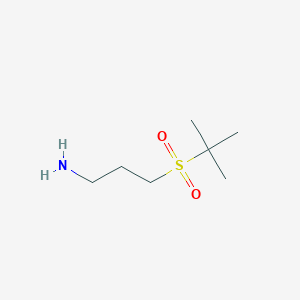
![4-[2-(4,5-Dibromothiophen-3-yl)-1,3-oxazol-5-yl]morpholine](/img/structure/B13552771.png)

![[(2,4-Dimethylphenyl)carbamoyl]methyl 2-chloropyridine-4-carboxylate](/img/structure/B13552782.png)
